2-((1-Butyl-3-(4-fluorophenyl)-2-methyl-1H-indol-5-yl)oxy)-2-methylpropanoic acid
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Overview
Description
- This compound is a derivative of indole, a heterocyclic aromatic compound. Its systematic name is 1-Butyl-3-(4-fluorophenyl)thiourea .
- The molecular formula is C₁₁H₁₅FN₂S , with an average mass of 226.314 Da .
- The structure consists of a butyl group, a fluorophenyl group, and a thiourea moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process starting from commercially available starting materials.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may include coupling reactions, protecting group manipulations, and functional group transformations.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ scalable methods for synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they often involve modifications to the indole or fluorophenyl portions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds due to its functional groups.
Biology: Investigated for potential biological activity (e.g., as ligands for receptors).
Medicine: Research into its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: May find applications in materials science or as intermediates in drug development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as 1-alkyl-3-(4-fluorophenyl)indoles or related thioureas.
Uniqueness: Its combination of a fluorophenyl group, indole scaffold, and thiourea functionality sets it apart.
Remember that this compound’s detailed studies and applications are ongoing, and researchers continue to explore its potential.
Properties
CAS No. |
76469-04-0 |
---|---|
Molecular Formula |
C23H26FNO3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[1-butyl-3-(4-fluorophenyl)-2-methylindol-5-yl]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C23H26FNO3/c1-5-6-13-25-15(2)21(16-7-9-17(24)10-8-16)19-14-18(11-12-20(19)25)28-23(3,4)22(26)27/h7-12,14H,5-6,13H2,1-4H3,(H,26,27) |
InChI Key |
CFPNVZXIGIKRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OC(C)(C)C(=O)O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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